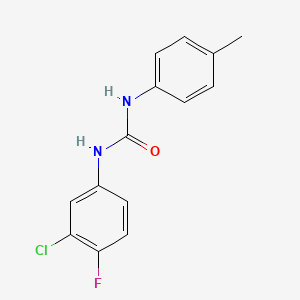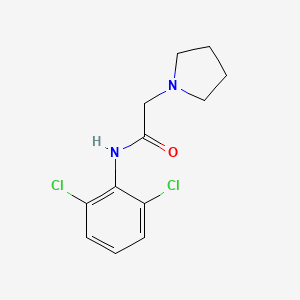
N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea, also known as CFMU, is a chemical compound that has gained attention in the field of scientific research due to its potential uses in various applications. CFMU is a urea derivative that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes or receptors. In cancer cells, N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in cell growth and division. In Alzheimer's disease, N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea inhibits the activity of acetylcholinesterase, leading to an increase in acetylcholine levels and improved cognitive function.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea has been shown to have various biochemical and physiological effects. In cancer cells, N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea inhibits cell growth and division, leading to cell death. In Alzheimer's disease, N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea improves cognitive function by increasing acetylcholine levels in the brain. N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea has several advantages for use in lab experiments. It is relatively easy to synthesize and has low toxicity. Additionally, N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea has been shown to have potent anticancer and anti-Alzheimer's disease activity, making it a promising candidate for further research. However, N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea also has some limitations. It is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to study.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea. One area of interest is its potential use in combination with other anticancer drugs to improve their efficacy. Additionally, N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea could be modified to improve its solubility in water, making it easier to work with in lab experiments. Further research is also needed to fully understand the mechanism of action of N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea and its potential uses in other diseases beyond cancer and Alzheimer's disease.
Métodos De Síntesis
N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea can be synthesized through a multistep process starting with the reaction of 3-chloro-4-fluoroaniline with 4-methylphenyl isocyanate in the presence of a base. The resulting intermediate is then treated with phosgene to obtain the final product, N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea has been studied for its potential use in various scientific research applications. One of the main areas of interest is its use in cancer research. N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea has been studied for its use in the treatment of Alzheimer's disease due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c1-9-2-4-10(5-3-9)17-14(19)18-11-6-7-13(16)12(15)8-11/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSUTYNVUAOYJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[(4-chlorophenoxy)acetyl]amino}-2,5-dimethoxyphenyl)benzamide](/img/structure/B5130486.png)
![2-chloro-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5130498.png)
![{[5-benzyl-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5130499.png)


![diethyl 3-methyl-5-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B5130522.png)
![N-mesityl-2-[(4-phenyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B5130525.png)

![7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-1H-indol-6-ol hydrochloride](/img/structure/B5130544.png)
![1-{2-methyl-4-[2-(1-piperidinyl)ethyl]-4H-pyrazolo[1,5-a]benzimidazol-3-yl}ethanone hydrochloride](/img/structure/B5130551.png)
![5-(2-fluorobenzylidene)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5130561.png)

![ethyl 1-{1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl}-4-piperidinecarboxylate](/img/structure/B5130567.png)
![N-(2-ethylphenyl)-4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinecarboxamide](/img/structure/B5130574.png)